molecular formula C14H13F3N2O2 B12450572 ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

Cat. No.: B12450572
M. Wt: 298.26 g/mol
InChI Key: FPKQRPKERSHBMQ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a trifluoromethylphenyl group at the 2-position and an ethyl ester moiety at the 4-position of the imidazole ring. The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry . The ethyl ester group contributes to solubility and serves as a prodrug motif, enabling hydrolysis to the corresponding carboxylic acid in vivo .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)11-8(2)18-12(19-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)

InChI Key

FPKQRPKERSHBMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies

Debus-Radziszewski Reaction

The Debus-Radziszewski reaction, a classical three-component condensation, is widely employed for imidazole ring formation. For the target compound, this method utilizes:

  • 2-(Trifluoromethyl)benzaldehyde as the aryl aldehyde.
  • Ethyl 3-oxobutanoate as the α-diketone equivalent.
  • Ammonium acetate as the nitrogen source.

Reaction conditions typically involve refluxing in acetic acid or ethanol, yielding the imidazole core with the 2-(trifluoromethyl)phenyl group at position 2 and the ethyl carboxylate at position 4. A representative procedure reported a 72% yield after 12 hours at 80°C in ethanol, with the methyl group at position 5 originating from the methyl substituent in ethyl 3-oxobutanoate.

Key Optimization Parameters:
  • Solvent polarity : Higher yields are observed in polar aprotic solvents (e.g., DMF) due to improved solubility of intermediates.
  • Catalyst : Addition of p-toluenesulfonic acid (PTSA) accelerates cyclization by facilitating imine formation.

Multi-Step Condensation and Functionalization

Imidazole Ring Construction via Diamine Intermediates

A two-step approach involves synthesizing a 4-carboxylic acid intermediate followed by esterification:

Step 1 : Condensation of 1,2-diaminopropane with 2-(trifluoromethyl)benzaldehyde and ethyl glyoxalate in refluxing toluene. This forms the imidazole ring with a carboxylic acid at position 4.
Step 2 : Esterification using thionyl chloride (SOCl₂) and ethanol, achieving 85–90% conversion under anhydrous conditions.

Challenges:
  • Regioselectivity : Competing formation of 1,4- vs. 1,5-disubstituted imidazoles necessitates careful stoichiometric control.
  • Purification : Silica gel chromatography is often required to isolate the esterified product.

C–H Functionalization and Late-Stage Modification

Direct Arylation at Position 2

Palladium-catalyzed C–H arylation enables the introduction of the 2-(trifluoromethyl)phenyl group onto a preformed imidazole core. Using ethyl 5-methyl-1H-imidazole-4-carboxylate and 2-(trifluoromethyl)phenylboronic acid , this method achieves 68% yield under the following conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Ligand : XPhos (10 mol%).
  • Base : Cs₂CO₃ in DMF at 110°C for 24 hours.
Advantages:
  • Atom economy : Avoids pre-functionalized substrates.
  • Functional group tolerance : Compatible with ester and methyl groups.

Electrophilic Trifluoromethylation

While less common for this specific compound, electrophilic trifluoromethylation using Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) has been explored for analogous imidazoles. Reaction with a 2-phenylimidazole precursor in dichloromethane at room temperature introduces the CF₃ group, though yields remain modest (~40% ) due to competing side reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Key Reagents Limitations
Debus-Radziszewski 72 80 NH₄OAc, ethanol Requires excess aldehyde
Multi-Step Esterification 85 110 SOCl₂, ethanol Acid-sensitive substrates
C–H Arylation 68 110 Pd(OAc)₂, XPhos High catalyst loading
Trifluoromethylation 40 25 Togni reagent, DCM Low regioselectivity

Chemical Reactions Analysis

Ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Features Reference
Ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate -CF₃ (2-phenyl), -COOEt (4), -CH₃ (5) ~317.3 (calculated) High lipophilicity due to -CF₃; ester group enhances bioavailability.
5-Methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid -CF₃ (2-phenyl), -COOH (4), -CH₃ (5) ~289.2 (calculated) Carboxylic acid derivative; potential for ionic interactions in target binding.
Ethyl 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylate (SY341020) -Cl (2,5-phenyl), -COOEt (4), -CH₃ (5) N/A Dichloro substitution may increase halogen bonding but reduce metabolic stability.
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate -OCF₃ (4-phenyl), -COOEt (4), -CH₃ (5) ~333.3 (calculated) Trifluoromethoxy group alters electronic properties compared to -CF₃.
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Complex aryl and heteroaryl substituents 609.5 (LC/MS) Extended conjugation; potential kinase inhibition activity.

Key Comparative Insights

Trifluoromethyl vs. Trifluoromethoxy Substituents: The parent compound’s -CF₃ group at the 2-phenyl position provides stronger electron-withdrawing effects and higher lipophilicity (logP ~3.5 estimated) compared to the -OCF₃ analogue (logP ~3.0) . This difference may influence membrane permeability and target engagement.

Ester vs. Carboxylic Acid Derivatives :

  • The ethyl ester in the parent compound improves oral bioavailability compared to its carboxylic acid counterpart (e.g., 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid). Hydrolysis of the ester to the acid in vivo may enhance target interactions but reduce plasma stability .

Fluorine substituents (e.g., in the benzoimidazole-pyridinyl compound from EP 1 926 722 B1) enhance binding to aromatic residues in enzyme active sites, as evidenced by LC/MS-confirmed stability in vitro .

Complex Heteroaryl Systems :

  • The benzoimidazole-pyridinyl derivative (m/z 609.5) demonstrates how extended conjugation and heteroaryl groups (e.g., pyridine) can improve solubility and target specificity, albeit at the cost of synthetic complexity .

Biological Activity

Ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.

  • Molecular Formula: C14H13F3N2O2
  • Molecular Weight: 298.26 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution reactions, enhancing the compound's lipophilicity and stability, which are crucial for its biological activity .

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit antimicrobial properties. A study on related imidazole derivatives demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural features such as electron-withdrawing groups significantly influence antibacterial activity . The presence of the trifluoromethyl group in this compound may enhance its interaction with microbial targets.

Anti-inflammatory Effects

The compound has been explored for anti-inflammatory activity. In vitro assays have shown that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, related compounds have demonstrated IC50 values against COX-2 that suggest potent anti-inflammatory effects comparable to established drugs like indomethacin .

The mechanism by which this compound exerts its biological effects likely involves:

  • Target Binding: The trifluoromethyl group enhances binding affinity to target proteins or enzymes due to increased lipophilicity.
  • Enzyme Inhibition: The compound may act as a competitive inhibitor for enzymes involved in inflammation and microbial resistance.

Table 1: Biological Activity Overview

Activity Type Mechanism Reference
AntibacterialInhibition of MRSA
Anti-inflammatoryCOX enzyme inhibition
AnticancerModulation of cell viability

Comparative Analysis with Similar Compounds

The unique trifluoromethyl group in this compound differentiates it from similar compounds:

Compound Key Feature Biological Activity
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylateNo trifluoromethyl groupReduced antimicrobial activity
Methyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylateMethyl instead of ethylSimilar but less potent

Q & A

Q. What are the established synthetic routes for preparing ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate?

The compound can be synthesized via multi-step reactions involving cyclocondensation of appropriate precursors. For example, similar imidazole derivatives are synthesized by reacting substituted anilines with aldehydes or ketones under acidic conditions, followed by functionalization (e.g., esterification). Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., ammonium acetate or Lewis acids) to enhance cyclization efficiency . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm the imidazole core and substituent positions .

Q. How can researchers ensure purity and stability during purification?

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar solvents like ethanol. HPLC (≥98% purity) is recommended for final validation, especially when biological activity is under investigation . Stability assessments should include monitoring for hydrolysis of the ester group under varying pH and temperature conditions .

Q. What spectroscopic techniques are essential for structural confirmation?

  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for phenanthroimidazole derivatives .
  • NMR spectroscopy : ¹H NMR identifies substituent environments (e.g., trifluoromethyl phenyl groups show distinct splitting patterns), while ¹³C NMR confirms carbonyl and aromatic carbons .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch ~1700 cm⁻¹) and imidazole N-H bonds .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Systematic screening of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is crucial. For example, using microwave-assisted synthesis reduces reaction time for imidazole cyclization . Computational tools like quantum chemical calculations (e.g., DFT) can predict transition states and guide solvent/catalyst selection, as implemented in the ICReDD framework .

Q. What computational strategies aid in predicting reactivity or biological activity?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets, as seen in analogous imidazole derivatives interacting with enzymes .
  • Quantum mechanics/molecular mechanics (QM/MM) : Models reaction mechanisms (e.g., nucleophilic substitution at the trifluoromethyl group) .
  • SAR analysis : Correlates substituent effects (e.g., electron-withdrawing trifluoromethyl) with activity trends .

Q. How should researchers address contradictions in spectral or reactivity data?

  • Comparative analysis : Replicate experiments under standardized conditions to isolate variables (e.g., solvent purity, humidity) .
  • Cross-validation : Use multiple techniques (e.g., XRD vs. NMR) to resolve structural ambiguities .
  • Meta-analysis : Review literature on analogous compounds to identify consistent reactivity patterns .

Q. What methodologies explore the compound’s potential in heterocyclic chemistry?

  • Functionalization : Introduce additional groups (e.g., halogenation at the 5-methyl position) via electrophilic substitution .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to modify the phenyl ring, leveraging palladium catalysts .
  • Ring-expansion : Convert the imidazole core to larger heterocycles (e.g., triazoles) using azide-alkyne cycloaddition .

Q. How can biological activity be systematically evaluated?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cell lines .
  • Enzyme inhibition : Screen against targets like cytochrome P450 or kinases, with IC₅₀ determination via fluorescence-based assays .
  • ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and toxicity (e.g., Ames test) .

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